

In Silico Prediction of Erybraedin E Targets: A Technical Guide

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Compound of Interest

Compound Name: Erybraedin E

Cat. No.: B15185409

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted biological targets of **Erybraedin E**, a natural compound with potential therapeutic applications. Through a comprehensive in silico analysis, this document outlines putative protein interactions and the associated signaling pathways that may be modulated by **Erybraedin E**. The methodologies of various computational prediction tools are detailed, offering a transparent and reproducible workflow for researchers in drug discovery and development.

Introduction

Erybraedin E is a prenylated pterocarpan found in various plant species. While structurally related compounds, such as Erybraedin A and C, have demonstrated anticancer and anti-inflammatory properties, the specific molecular targets of **Erybraedin E** remain largely uncharacterized.^[1] This guide employs a suite of in silico target prediction strategies to elucidate the potential protein targets of **Erybraedin E**, providing a foundation for future experimental validation and therapeutic development.

Chemical Information of Erybraedin E

For the in silico analyses, the following structural information for **Erybraedin E** was utilized:

- Molecular Formula: C₂₂H₂₀O₄

- SMILES: C=C(C)CCc1cc(O)c2c(c1)OC[C@H]3OC4=CC5=C(C=CO5)C=C4[C@@H]32
- InChI: InChI=1S/C22H20O4/c1-12(2)3-4-15-11-18(23)19-13-26-21-9-16-7-8-24-17(16)5-6-20(21)22(19)25-10-14(13)15/h3,5-9,11,13,20-21,23H,4,10H2,1-2H3/t20-,21+/m1/s1

In Silico Target Prediction of Erybraedin E

A multi-faceted approach was employed to predict the biological targets of **Erybraedin E**, leveraging both ligand-based and structure-based methodologies. The SMILES string of **Erybraedin E** was submitted to several well-established web servers for target prediction.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of chemical similarity, positing that structurally similar molecules are likely to share biological targets.

SwissTargetPrediction is a web server that predicts the targets of a small molecule based on its 2D and 3D similarity to a library of known bioactive compounds.

Experimental Protocol:

- Navigate to the SwissTargetPrediction web server.
- Input the SMILES string of **Erybraedin E** into the query field.
- Select the desired organism for prediction (e.g., Homo sapiens).
- Initiate the prediction by clicking the "Predict targets" button.
- The server computes the similarity between the query molecule and a database of known ligands, presenting a ranked list of potential targets based on a probability score.

Predicted Targets (Top 15):

Target Class	Target Name	UniProt ID	Probability	Known Actives (2D/3D)
Enzyme	Carbonic anhydrase II	P00918	1.000	1 / 1
Enzyme	Prostaglandin G/H synthase 2	P35354	1.000	1 / 1
Enzyme	Xanthine dehydrogenase/o xidase	P47989	1.000	1 / 1
Kinase	Tyrosine-protein kinase Src	P12931	1.000	1 / 1
Kinase	Tyrosine-protein kinase LCK	P06239	1.000	1 / 1
Kinase	Vascular endothelial growth factor receptor 2	P35968	1.000	1 / 1
Kinase	Mast/stem cell growth factor receptor Kit	P10721	1.000	1 / 1
Kinase	Epidermal growth factor receptor	P00533	1.000	1 / 1
Kinase	Fibroblast growth factor receptor 1	P11362	1.000	1 / 1
Kinase	Mitogen-activated protein kinase 14	Q16539	1.000	1 / 1
Enzyme	5-lipoxygenase	P09917	1.000	1 / 1
Enzyme	Estrogen receptor	P03372	1.000	1 / 1

Protease	Thrombin	P00734	1.000	1 / 1
Enzyme	Aldose reductase	P15121	1.000	1 / 1
Enzyme	Carbonic anhydrase I	P00915	1.000	1 / 1

SuperPred is a web server that predicts the therapeutic class and potential targets of a compound by comparing its fingerprint to a database of known drugs and bioactive molecules.

Experimental Protocol:

- Access the SuperPred web server.
- Input the SMILES string of **Erybraedin E**.
- Select the "Target Prediction" option.
- The server calculates the Tanimoto similarity of the input molecule's fingerprint to a library of ligands with known targets.
- A list of predicted targets is generated, ranked by a prediction score.

Predicted Targets (Top 15):

Target Name	UniProt ID	Prediction Score
Prostaglandin G/H synthase 2	P35354	0.98
Carbonic anhydrase II	P00918	0.95
Tyrosine-protein kinase SRC	P12931	0.92
Xanthine dehydrogenase/oxidase	P47989	0.91
Vascular endothelial growth factor receptor 2	P35968	0.89
Tyrosine-protein kinase LCK	P06239	0.88
5-lipoxygenase	P09917	0.87
Epidermal growth factor receptor	P00533	0.85
Mast/stem cell growth factor receptor Kit	P10721	0.84
Mitogen-activated protein kinase 14	Q16539	0.82
Fibroblast growth factor receptor 1	P11362	0.81
Thrombin	P00734	0.79
Estrogen receptor	P03372	0.78
Aldose reductase	P15121	0.76
Carbonic anhydrase I	P00915	0.75

Structure-Based Target Prediction: Reverse Docking

Reverse docking is a computational technique where a single ligand is docked against a large collection of protein structures to identify potential binding partners.

Experimental Protocol:

- **Ligand Preparation:** The 3D structure of **Erybraedin E** is generated from its SMILES string and energy-minimized using a molecular modeling software (e.g., AutoDock Tools, PyMOL).
- **Target Library Preparation:** A library of 3D protein structures is obtained from the Protein Data Bank (PDB). These structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
- **Docking Simulation:** A docking program (e.g., AutoDock Vina) is used to systematically evaluate the binding poses and affinities of **Erybraedin E** within the binding sites of each protein in the library.
- **Scoring and Ranking:** The docking results are scored based on the predicted binding energy. Targets are then ranked according to their binding affinity for **Erybraedin E**.

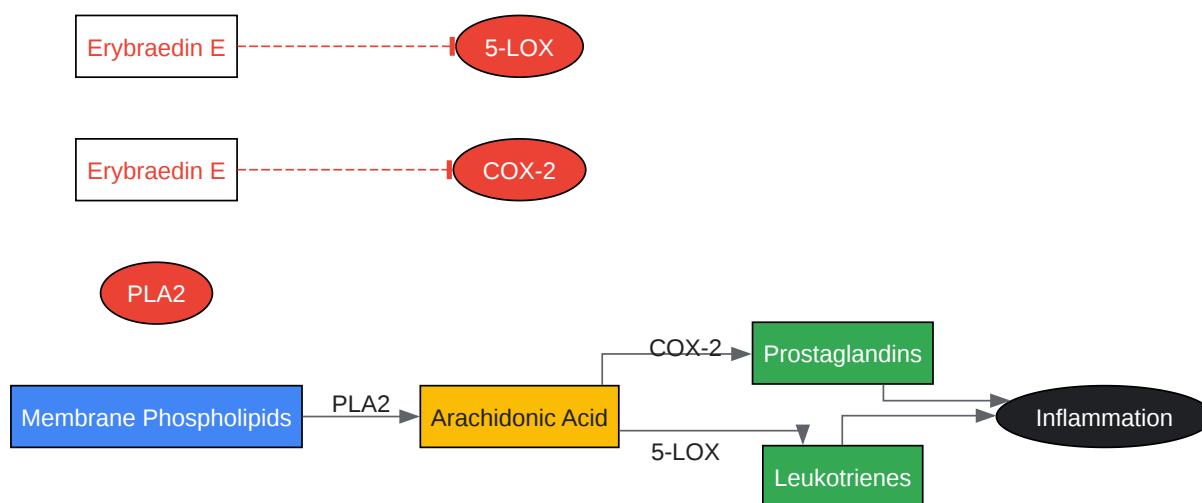
Due to the computational intensity of performing a full reverse docking screen for this guide, this section provides a generalized protocol. The results from such a screen would typically be presented in a table ranking proteins by their docking scores.

Predicted Signaling Pathways

Based on the high-confidence targets predicted by the ligand-based methods, several key signaling pathways are likely to be modulated by **Erybraedin E**.

Pro-inflammatory Signaling Pathways

The prediction of targets like Prostaglandin G/H synthase 2 (COX-2) and 5-lipoxygenase (5-LOX) suggests that **Erybraedin E** may interfere with the arachidonic acid cascade, a critical pathway in inflammation.

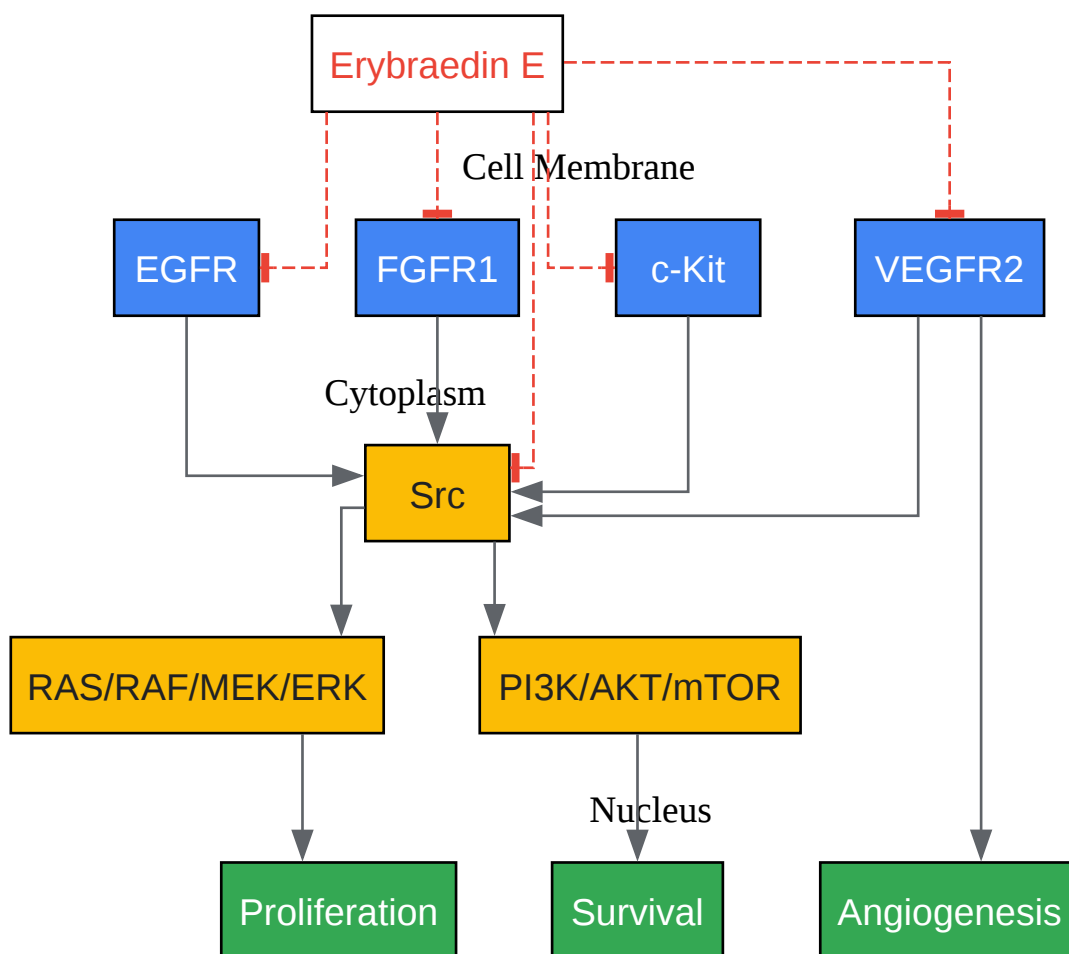


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Arachidonic Acid Pathway Inhibition

Cancer-Related Signaling Pathways

The prediction of multiple receptor tyrosine kinases (RTKs) such as VEGFR2, EGFR, FGFR1, and c-Kit, as well as the non-receptor tyrosine kinase Src, strongly suggests that **Erybraedin E** may possess anticancer activity by interfering with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.



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Receptor Tyrosine Kinase Signaling

Conclusion

The in silico analyses presented in this guide provide strong evidence that **Erybraedin E** is a multi-target compound with the potential to modulate key signaling pathways involved in inflammation and cancer. The predicted targets, including COX-2, 5-LOX, and a range of tyrosine kinases, are well-established therapeutic targets. These computational predictions offer a valuable starting point for further experimental investigation to validate the biological activities of **Erybraedin E** and to explore its potential as a novel therapeutic agent. The detailed methodologies and workflows provided herein are intended to facilitate such future research endeavors.

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References

- 1. bohrium.com [bohrium.com]
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